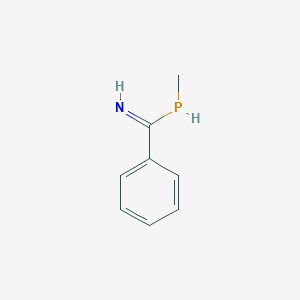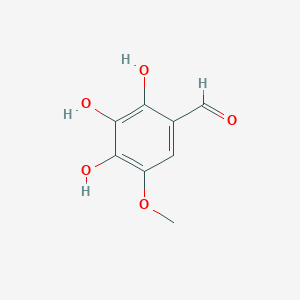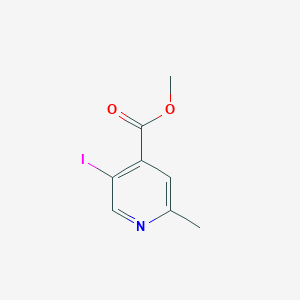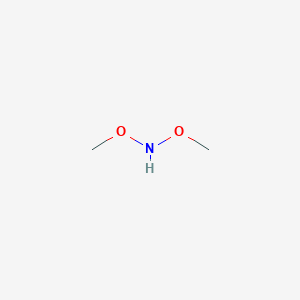
Dimethoxyamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxyamine is an organic compound characterized by the presence of two methoxy groups attached to an amine. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxyamine can be synthesized through several methods. One common approach involves the reaction of methanol with hydroxylamine, resulting in the formation of this compound. This reaction typically requires an acidic catalyst to proceed efficiently. Another method involves the reaction of dimethyl sulfate with hydroxylamine, which also yields this compound under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxyamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines .
Aplicaciones Científicas De Investigación
Dimethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: this compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethoxyamine involves its ability to act as a nucleophile, participating in various chemical reactions. The presence of methoxy groups enhances its reactivity, allowing it to form stable intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.
Methoxyamine: Contains only one methoxy group, resulting in different reactivity and applications.
Hydroxylamine: Lacks methoxy groups and has different chemical properties and reactivity
Uniqueness
Dimethoxyamine’s uniqueness lies in its dual methoxy groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. This distinguishes it from other similar compounds and broadens its range of applications in scientific research and industry .
Propiedades
Número CAS |
88470-26-2 |
|---|---|
Fórmula molecular |
C2H7NO2 |
Peso molecular |
77.08 g/mol |
Nombre IUPAC |
(methoxyamino)oxymethane |
InChI |
InChI=1S/C2H7NO2/c1-4-3-5-2/h3H,1-2H3 |
Clave InChI |
NHOWREQLQRFDRW-UHFFFAOYSA-N |
SMILES canónico |
CONOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


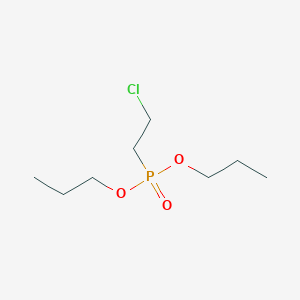

![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
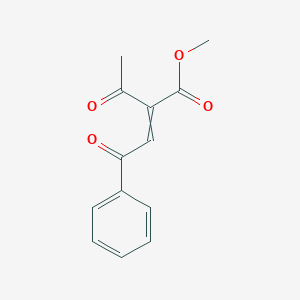
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

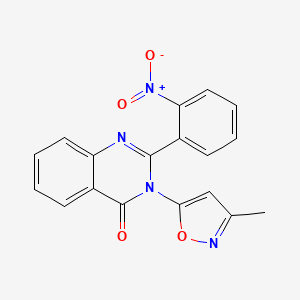
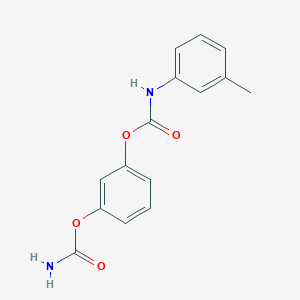
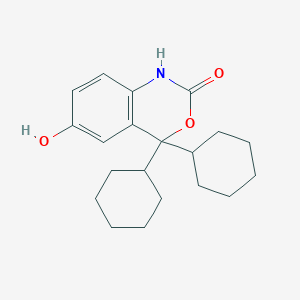
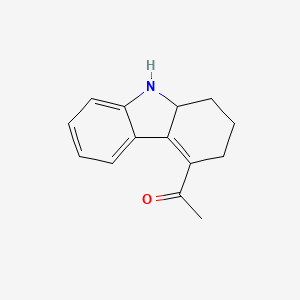
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
